Home > Products > Screening Compounds P96086 > Carfilzomib (2R,4R)-Diol
Carfilzomib (2R,4R)-Diol -

Carfilzomib (2R,4R)-Diol

Catalog Number: EVT-1503015
CAS Number:
Molecular Formula: C₄₀H₅₉N₅O₈
Molecular Weight: 737.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carfilzomib (2R,4R)-Diol is a significant compound in the field of oncology, primarily recognized for its role as a proteasome inhibitor in the treatment of multiple myeloma. It is derived from carfilzomib, a synthetic tetrapeptide that has garnered attention due to its ability to irreversibly inhibit the proteasome, thereby disrupting the degradation of regulatory proteins involved in cell cycle control and apoptosis.

Source and Classification

Carfilzomib is classified as a second-generation proteasome inhibitor. It was developed by Onyx Pharmaceuticals and approved by the U.S. Food and Drug Administration in July 2012 for use in patients with multiple myeloma who have received at least two prior therapies. The compound is often administered in its formulation known as Kyprolis, which includes additional excipients to enhance solubility and stability .

Synthesis Analysis

Methods and Technical Details

The synthesis of carfilzomib involves several key steps, including the formation of an epoxide intermediate that is crucial for its activity. The process typically starts with the assembly of peptide fragments that are subsequently modified to introduce the epoxide functionality.

Recent patents highlight purification challenges associated with carfilzomib intermediates, particularly concerning the removal of diol impurities that can arise during synthesis. Techniques such as recrystallization and solvent extraction are employed to isolate the desired compound while minimizing by-products .

Key steps in the synthesis may include:

  1. Formation of Peptide Bonds: Utilizing standard peptide synthesis techniques to construct the tetrapeptide backbone.
  2. Epoxidation: Introducing an epoxide group through selective oxidation reactions.
  3. Purification: Employing high-performance liquid chromatography to achieve high purity levels, aiming for less than 0.15% diol impurity .
Molecular Structure Analysis

Structure and Data

Carfilzomib has a complex molecular structure characterized by its epoxide functional group, which is essential for its mechanism of action. The molecular formula is C40H57N5O7C_{40}H_{57}N_{5}O_{7}, with a molecular weight of approximately 719.91 g/mol .

The structural representation includes various functional groups such as amides and morpholine derivatives, contributing to its biological activity:

  • Core Structure: The core contains a cyclic structure that facilitates binding to the proteasome.
  • Epoxide Group: This reactive group is critical for irreversible binding to target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Carfilzomib undergoes several metabolic transformations within biological systems. The primary reaction involves hydrolysis of the epoxide ring, leading to the formation of diol metabolites. These metabolites are rapidly cleared from circulation but can still exhibit some biological activity .

Key reactions include:

  1. Epoxide Hydrolysis: Conversion of carfilzomib to diol metabolites through enzymatic action.
  2. Proteasomal Inhibition: The binding of carfilzomib to the proteasome leads to inhibition of protein degradation pathways.
Mechanism of Action

Process and Data

Carfilzomib exerts its therapeutic effects by irreversibly binding to the active sites of the proteasome, specifically targeting the chymotrypsin-like activity within this complex . This binding inhibits the degradation of pro-apoptotic factors and cell cycle regulators, leading to apoptosis in malignant cells.

The mechanism can be summarized as follows:

  1. Binding: Carfilzomib binds covalently to the active site of the proteasome.
  2. Inhibition: This prevents the normal degradation of ubiquitinated proteins.
  3. Cell Death: Accumulation of these regulatory proteins triggers apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carfilzomib exhibits specific physical properties that influence its pharmacokinetics:

  • Solubility: It has limited solubility in water but can form complexes with cyclodextrins to enhance aqueous solubility.
  • Stability: The compound is sensitive to hydrolysis, particularly under acidic conditions .
  • Half-life: Carfilzomib has a short half-life (approximately 30 minutes) due to rapid metabolism into inactive forms .
Applications

Scientific Uses

Carfilzomib is primarily used in clinical settings for treating multiple myeloma, particularly in patients who have shown resistance to other therapies like bortezomib. Its unique mechanism allows it to overcome some limitations associated with first-generation proteasome inhibitors.

Additionally, ongoing research explores its potential applications in combination therapies for various malignancies beyond multiple myeloma, including solid tumors . Studies are also investigating improved formulations that enhance its stability and bioavailability.

Chemical Identity and Structural Characterization of Carfilzomib (2R,4R)-Diol

Molecular Formula and Stereochemical Configuration

Carfilzomib (2R,4R)-Diol is a stereochemically defined derivative of the proteasome inhibitor carfilzomib, with the molecular formula C40H59N5O8 and a molecular weight of 737.93 g/mol. Its systematic IUPAC name is (S)-N-((S)-1-(((2R,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide [4] [6]. The compound features three chiral centers at positions 2, 4, and 6 of the heptanamide backbone, with absolute configurations specified as (2R,4R). This configuration critically influences its three-dimensional structure and intermolecular interactions [5] [6].

The SMILES notation (CC(C)CC@HC(=O)NC@@HC(=O)NC@HC(=O)C@(O)CO) and InChIKey (ABPYUKBBMCBILQ-XOLRBGIHSA-N) encode its stereochemistry and functional groups, including morpholine, phenyl rings, and diol moieties [6] [7]. The (2R,4R) stereochemistry distinguishes it from other diastereomers and governs its physicochemical behavior.

Table 1: Molecular Identifiers of Carfilzomib (2R,4R)-Diol

PropertyValue
CAS Registry Number2049025-83-2
Molecular FormulaC40H59N5O8
Molecular Weight737.93 g/mol
IUPAC Name(S)-N-((S)-1-(((2R,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide
InChIKeyABPYUKBBMCBILQ-XOLRBGIHSA-N

Comparative Analysis of (2R,4R)-Diol vs. (2R,4S)-Diol Diastereomers

Carfilzomib (2R,4R)-Diol and its (2R,4S)-Diol counterpart are diastereomers differing solely in the stereochemical orientation at the C4 position of the epoxyketone-derived heptanamide core. While both share the molecular formula C40H59N5O8, their distinct configurations at C4 result in unique physicochemical and biological properties [3] [6]. The (2R,4S)-Diol variant (CAS: 1541172-75-1) is registered under a different CAS number, confirming its status as a separate molecular entity [3].

Stereochemical differences significantly impact polarity, solubility, and chromatographic behavior. For instance:

  • The spatial arrangement of the C4 hydroxyl group in the (2R,4R) isomer influences intramolecular hydrogen bonding with the adjacent carbonyl at C3, potentially enhancing crystalline stability [6].
  • Reverse-phase HPLC analyses show distinct retention times between the diastereomers due to altered hydrophilicity profiles, enabling separation during analytical testing [3].

Table 2: Diastereomeric Comparison

Characteristic(2R,4R)-Diol(2R,4S)-Diol
CAS Number2049025-83-2 [5]1541172-75-1 [3]
C4 ConfigurationRS
Chiral Centers2R,4R,6S2R,4S,6S
Primary ApplicationAnalytical reference standard [5]Synthesis intermediate [3]

These stereochemical nuances are critical in pharmaceutical quality control, as regulatory guidelines require strict monitoring of diastereomeric impurities during carfilzomib manufacturing [3] [5].

Crystallographic and Spectroscopic Validation

While public crystallographic data for Carfilzomib (2R,4R)-Diol remains limited, its structural identity is confirmed through multi-technique characterization:

  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI-MS) shows an exact mass of 737.4367 Da for [M+H]+, consistent with theoretical calculations (deviation < 3 ppm) [6].
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra validate the core structure:
  • Distinct methyl singlets at δH 1.28 (C2-CH3) and 1.14 ppm (C6-CH3)
  • Morpholine ring protons at δH 3.58–3.62 (m, 4H) and 2.42–2.45 (m, 4H)
  • Diol hydroxy resonances at δH 5.21 (s, 1H, C1-OH) and 4.87 (s, 1H, C2-OH) [6]
  • Vibrational Spectroscopy: FT-IR spectra exhibit O-H/N-H stretches (3300–3500 cm−1), carbonyl vibrations (amide C=O at 1650 cm−1, ketone C=O at 1715 cm−1), and morpholine C-N absorptions (1040 cm−1) [5].

Regulatory-compliant Certificates of Analysis (CoA) document these parameters for use in method validation during carfilzomib production [3] [5].

Table 3: Spectroscopic Signatures

Properties

Product Name

Carfilzomib (2R,4R)-Diol

Molecular Formula

C₄₀H₅₉N₅O₈

Molecular Weight

737.93

Synonyms

(S)-N-((S)-1-(((2R,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.